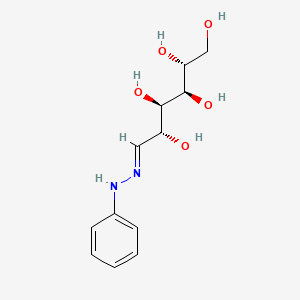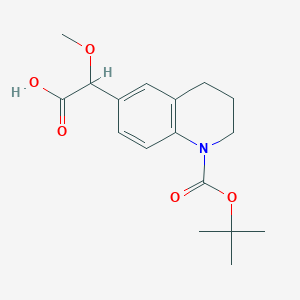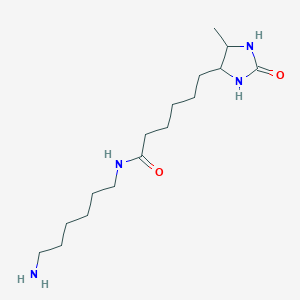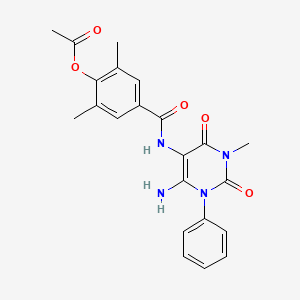
(2R,3R,4R,5R)-6-(2-Phenylhydrazono)hexane-1,2,3,4,5-pentaol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4R,5R)-6-(2-Phenylhydrazono)hexane-1,2,3,4,5-pentaol is a complex organic compound characterized by its unique structure, which includes a phenylhydrazono group attached to a hexane backbone with multiple hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-6-(2-Phenylhydrazono)hexane-1,2,3,4,5-pentaol typically involves the reaction of a hexane derivative with a phenylhydrazine compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
(2R,3R,4R,5R)-6-(2-Phenylhydrazono)hexane-1,2,3,4,5-pentaol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the phenylhydrazono group to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in the formation of ethers or esters.
科学研究应用
Chemistry
In chemistry, (2R,3R,4R,5R)-6-(2-Phenylhydrazono)hexane-1,2,3,4,5-pentaol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its multiple hydroxyl groups make it a versatile ligand for binding to various biological targets.
Medicine
In medicine, this compound has potential applications as a drug candidate due to its ability to interact with specific molecular targets. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of (2R,3R,4R,5R)-6-(2-Phenylhydrazono)hexane-1,2,3,4,5-pentaol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylhydrazono group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The multiple hydroxyl groups also contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (2R,3R,4R,5R)-6-(2-Phenylhydrazono)hexane-1,2,3,4,5-pentaol can be compared to other hydrazono compounds, such as (2R,3R,4R,5R)-6-(2-Methylhydrazono)hexane-1,2,3,4,5-pentaol and (2R,3R,4R,5R)-6-(2-Ethylhydrazono)hexane-1,2,3,4,5-pentaol.
Uniqueness
The uniqueness of this compound lies in its phenylhydrazono group, which imparts distinct chemical properties and reactivity compared to other hydrazono compounds. This makes it a valuable compound for exploring new chemical reactions and developing novel applications.
属性
分子式 |
C12H18N2O5 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R,6E)-6-(phenylhydrazinylidene)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H18N2O5/c15-7-10(17)12(19)11(18)9(16)6-13-14-8-4-2-1-3-5-8/h1-6,9-12,14-19H,7H2/b13-6+/t9-,10-,11-,12-/m1/s1 |
InChI 键 |
MAKRUZFBMOBWLJ-SFZXPOSBSA-N |
手性 SMILES |
C1=CC=C(C=C1)N/N=C/[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
规范 SMILES |
C1=CC=C(C=C1)NN=CC(C(C(C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid](/img/structure/B12942473.png)
![5-fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12942488.png)


![N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine](/img/structure/B12942513.png)
![tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12942516.png)
![N-(spiro[3.4]octan-2-ylmethyl)propan-2-amine](/img/structure/B12942518.png)

![4-({[6-Amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-8-yl]amino}methyl)benzenesulfonamide](/img/structure/B12942526.png)


![Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]-](/img/structure/B12942547.png)
